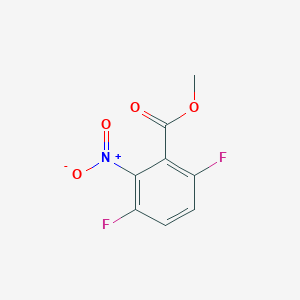

Methyl 2,5-difluoro-6-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2,5-difluoro-6-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4. It is a pale-yellow to yellow-brown solid at room temperature. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2,5-difluoro-6-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 2,5-difluorobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a pure form .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro).

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

Reduction: Methyl 2,5-difluoro-6-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development

Methyl 2,5-difluoro-6-nitrobenzoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow for the development of drugs targeting specific biological pathways. For instance, it has been involved in the synthesis of dual inhibitors targeting anti-apoptotic proteins Mcl-1 and Bfl-1, which are relevant in cancer therapy. These inhibitors demonstrate significant binding affinities and selectivity over other proteins, making them suitable candidates for further development in oncology .

Case Study: Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It was found to induce apoptosis in cancer cells and disrupt cell cycle progression. The compound exhibited an IC50 value of approximately 1.30 µM against breast cancer cell lines (MCF-7), indicating potent antiproliferative activity compared to standard treatments.

Agrochemical Applications

Synthesis of Herbicides and Insecticides

In agricultural chemistry, this compound serves as a key intermediate in the formulation of herbicides and insecticides. Its fluorinated structure enhances biological activity and efficacy against pests while minimizing environmental impact. This compound is crucial for developing agrochemicals that improve crop yield and protection against various agricultural threats .

Material Science

Development of Advanced Materials

The compound is also employed in material science for creating polymers and coatings with enhanced properties. Its incorporation into polymer matrices can improve durability and resistance to environmental factors such as moisture and UV radiation. This application is particularly relevant in industries requiring robust materials for construction, automotive, and consumer goods .

Environmental Studies

Assessment of Chemical Impact

this compound is used in environmental research to study the degradation pathways and toxicity levels of chemical compounds. Understanding how such compounds behave in the environment is essential for assessing their ecological impact and ensuring compliance with regulatory standards .

Mécanisme D'action

The mechanism of action of methyl 2,5-difluoro-6-nitrobenzoate involves its ability to undergo various chemical reactions, such as reduction and substitution, which allow it to be transformed into other functional compounds. These transformations enable it to interact with specific molecular targets, such as enzymes, thereby exerting its effects in biological systems .

Comparaison Avec Des Composés Similaires

- Methyl 2,5-difluoro-4-nitrobenzoate

- Methyl 2,5-difluoro-3-nitrobenzoate

- Methyl 2,5-difluoro-5-nitrobenzoate

Comparison: Methyl 2,5-difluoro-6-nitrobenzoate is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and applications in synthesis .

Activité Biologique

Methyl 2,5-difluoro-6-nitrobenzoate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods involving fluorination and nitration of benzoic acid derivatives. The presence of the nitro group and difluoro substituents enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding affinity and specificity. Notably, the difluoro groups contribute to the compound's stability and reactivity in biochemical pathways.

3.1 Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.1 μg/mL |

| Escherichia coli | 1 μg/mL |

| Enterococcus faecalis | 0.25 μg/mL |

3.2 Antiviral Activity

This compound has also been studied for its antiviral properties. It has shown potential in inhibiting viral replication in various models, particularly against RNA viruses.

3.3 Anticancer Potential

Recent studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and death.

4.1 Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

4.2 Investigation into Antiviral Properties

Another investigation focused on the antiviral activity of this compound against common RNA viruses such as influenza and coronaviruses. The results indicated that the compound could effectively reduce viral load in infected cell cultures .

5. Conclusion

This compound is a promising compound with diverse biological activities, including antimicrobial, antiviral, and anticancer effects. Its unique chemical structure facilitates interactions with various biological targets, making it a valuable candidate for further research in drug development.

Propriétés

IUPAC Name |

methyl 3,6-difluoro-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)6-4(9)2-3-5(10)7(6)11(13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZJMAZVCNQMSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.